dimethenamid OXA

Vue d'ensemble

Description

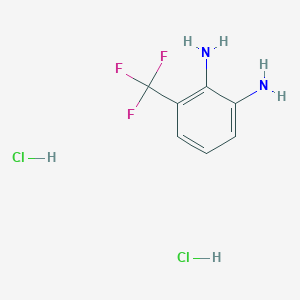

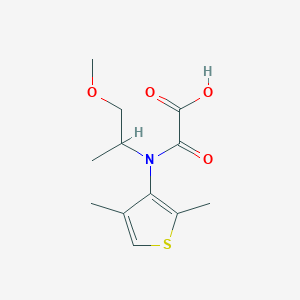

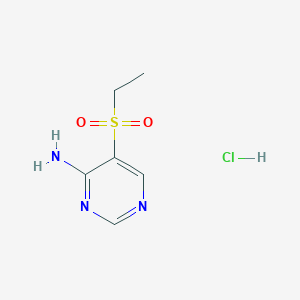

Dimethenamid OXA is a monocarboxylic acid that is oxoacetic acid substituted by a (2,4-dimethylthiophen-3-yl) (1-methoxypropan-2-yl)amino group at position 2. It is a metabolite of the herbicide dimethenamid . It has a role as a marine xenobiotic metabolite . It is a member of thiophenes, a monocarboxylic acid, an ether, and an aromatic amide .

Molecular Structure Analysis

The molecular formula of dimethenamid OXA is C12H17NO4S . The InChI representation is InChI=1S/C12H17NO4S/c1-7-6-18-9(3)10(7)13(8(2)5-17-4)11(14)12(15)16/h6,8H,5H2,1-4H3,(H,15,16) . The Canonical SMILES representation is CC1=CSC(=C1N(C©COC)C(=O)C(=O)O)C .

Applications De Recherche Scientifique

Environmental Monitoring

Dimethenamid OXA: , as a metabolite of the herbicide dimethenamid, is monitored in environmental studies to assess its presence and concentration in various ecosystems. Analytical methods like LC–MS/MS are developed for its determination in agricultural crops, which is crucial for understanding its environmental fate and potential impact on food safety .

Food Safety Analysis

In the realm of food safety, dimethenamid OXA is analyzed to ensure that herbicide residues in food products are within safe limits. Techniques such as modified QuEChERS method and liquid chromatography-tandem mass spectrometry are employed to monitor its levels in maize grain and plant, ensuring compliance with maximum residue limits set by regulatory bodies like Codex .

Agricultural Chemistry

In agricultural chemistry, dimethenamid OXA is significant for its role in the development of herbicides. Its behavior in soil, including sorption kinetics and degradation patterns, is studied to optimize the use of dimethenamid-based herbicides for effective weed control while minimizing environmental risks .

Toxicological Studies

Toxicology research involves studying the health hazards associated with dimethenamid OXA exposure. Research in this field aims to determine the distribution, fate, and non-carcinogenic risks posed by this compound and its parent herbicides in both urban and farmland soils .

Pharmaceutical Applications

While dimethenamid OXA is primarily associated with agricultural uses, its structural and chemical properties may be of interest in pharmaceutical research. As a monocarboxylic acid with a specific molecular structure, it could potentially serve as a model compound or a precursor in the synthesis of pharmaceuticals .

Analytical Chemistry Development

In analytical chemistry, dimethenamid OXA is used to develop and validate new analytical methods. Its detection and quantification in natural waters are essential for assessing the efficacy of water treatment processes and the potential contamination of water resources .

Mécanisme D'action

Target of Action

Dimethenamid OXA is a metabolite of the herbicide dimethenamid . It primarily targets germinating broad-leaved and grass weeds . The compound is taken up through the coleoptiles of grass seedlings or the roots and emerging shoots of dicotyledonous seedlings .

Mode of Action

The mode of action of dimethenamid OXA involves inhibiting cell growth in both seedling shoots and plant cell microtubule assembly . This prevents the roots of susceptible weed species from growing and multiplying . The compound is root and shoot absorbed with coleoptile absorption in highly sensitive grass, sedge, and broadleaf species .

Pharmacokinetics

It’s known that dimethenamid oxa is a major toxic metabolite of dimethenamid in the environment . More research is needed to fully understand the ADME properties of dimethenamid OXA and their impact on its bioavailability.

Result of Action

The primary result of dimethenamid OXA’s action is the inhibition of weed growth. By interfering with cell growth and division, it prevents the development of weed seedlings, thereby controlling the spread of weeds in the treated area .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of dimethenamid OXA. For instance, the compound’s export processes in catchments and streams may vary depending on its intrinsic properties such as sorption and degradation . Transformation products (TPs) like dimethenamid OXA, which are more mobile than their parent compounds, exhibit larger fractions of export via subsurface pathways . Moreover, environmental conditions can affect the formation of TPs and their half-lives, influencing their export under different hydrological conditions .

Safety and Hazards

Adverse health effects from exposure to dimethenamid have not been reported in humans but have been reported in animal toxicity studies. Adverse effects in animal studies include impacts on the liver, changes in body weights in both young and adult animals, and impacts on the female reproductive system .

Propriétés

IUPAC Name |

2-[(2,4-dimethylthiophen-3-yl)-(1-methoxypropan-2-yl)amino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-7-6-18-9(3)10(7)13(8(2)5-17-4)11(14)12(15)16/h6,8H,5H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYCASTVMCEOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N(C(C)COC)C(=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037530 | |

| Record name | Dimethenamid OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethenamid OXA | |

CAS RN |

380412-59-9 | |

| Record name | Dimethenamid OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of dimethenamid OXA in environmental monitoring?

A: Dimethenamid OXA is a degradation product of the herbicide dimethenamid. Monitoring for dimethenamid OXA in water resources can provide valuable information about the fate and transport of the parent herbicide. [] The presence of dimethenamid OXA may indicate prior use of dimethenamid-containing herbicides in the area.

Q2: What analytical methods are available to detect and quantify dimethenamid OXA in environmental samples?

A: High-performance liquid chromatography/mass spectrometry (HPLC/MS) is a sensitive and specific method for analyzing dimethenamid OXA in water samples. [] This method has been validated and demonstrated good precision and accuracy for detecting dimethenamid OXA at trace levels in various water matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B1433241.png)

![2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride](/img/structure/B1433256.png)

![(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one](/img/structure/B1433257.png)